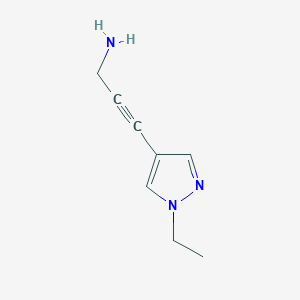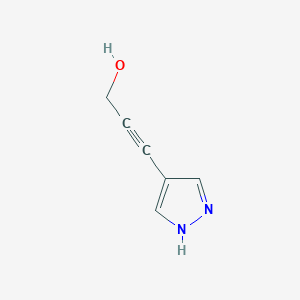![molecular formula C12H23N B1464436 ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine CAS No. 745740-00-5](/img/structure/B1464436.png)
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine
Übersicht
Beschreibung
({Bicyclo[221]heptan-2-yl}methyl)(tert-butyl)amine is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane framework
Wissenschaftliche Forschungsanwendungen
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a crucial role in the chemotaxis of immune cells and has been associated with various types of cancer .
Mode of Action
This compound acts as an antagonist to the CXCR2 receptor . By binding to this receptor, it prevents the activation of CXCR2 by its natural ligands, such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . This inhibits the downstream signaling pathways activated by these chemokines .
Biochemical Pathways
The antagonism of CXCR2 by this compound affects several biochemical pathways. These pathways are primarily involved in immune response and inflammation, as CXCR2 is a key player in the recruitment and activation of neutrophils . By blocking CXCR2, the compound can potentially disrupt these processes, thereby exerting its therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), and in rat and human plasma . It shows less stability in rat and human liver microsomes . This suggests that the compound may have good oral bioavailability, but its metabolism in the liver could affect its systemic availability .
Result of Action
The antagonism of CXCR2 by this compound results in the inhibition of chemokine-mediated cellular responses. This includes the chemotaxis of immune cells, which can influence the progression of inflammatory diseases and cancer . In particular, the compound has demonstrated good anti-cancer metastatic effects against the pancreatic cancer cell line CFPAC1 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s stability and absorption . Additionally, the presence of certain enzymes in the liver can influence its metabolism and clearance from the body
Biochemische Analyse
Biochemical Properties
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with CXC chemokine receptors (CXCRs), particularly CXCR2, which is involved in inflammatory responses and cancer metastasis . The nature of these interactions often involves binding to the receptor sites, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anti-cancer metastatic effects against pancreatic cancer cell lines by inhibiting CXCR2 . This inhibition affects cell migration and proliferation, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a selective antagonist for CXCR2, binding to the receptor and preventing its activation by natural ligands . This inhibition leads to a cascade of downstream effects, including changes in gene expression and enzyme activity, which ultimately result in the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown high stability in simulated intestinal and gastric fluids, as well as in rat and human plasma It is less stable in liver microsomes, indicating potential degradation in hepatic environments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CXCR2 without significant toxicity . At higher doses, toxic effects may be observed, including potential adverse impacts on liver function due to its instability in liver microsomes. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and degradation . These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular energy balance and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its stability and binding affinity to various cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations ensure that the compound interacts with its intended biomolecular targets, thereby modulating cellular processes effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine typically involves the use of photochemical reactions, such as photocatalytic cycloaddition reactions. These reactions provide access to the bicyclo[2.2.1]heptane framework with various substitution patterns . The reaction conditions often involve mild temperatures and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable photochemical processes that ensure high yields and purity. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A bicyclic compound with a similar framework but different functional groups.
Camphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.2]octane: A related bicyclic compound with a different ring structure.
Uniqueness
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is unique due to its specific substitution pattern and the presence of the tert-butylamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-12(2,3)13-8-11-7-9-4-5-10(11)6-9/h9-11,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHKHWEGJEBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


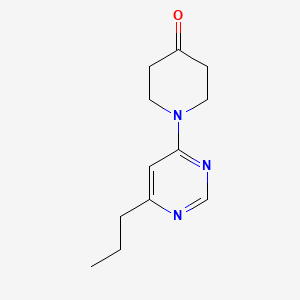
![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)

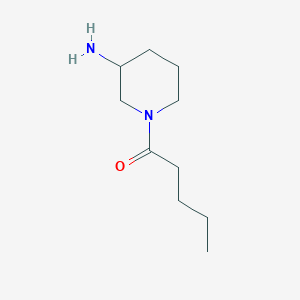
![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine](/img/structure/B1464364.png)
![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
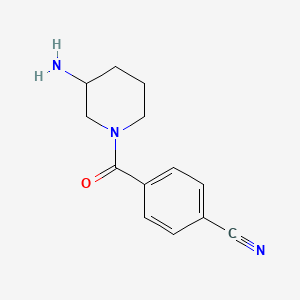
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)
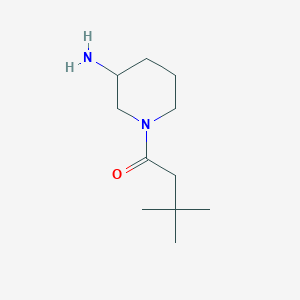

![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)
